Ammonium cinnamate
Description
Properties
CAS No. |
25459-05-6 |
|---|---|
Molecular Formula |
C9H11NO2 |
Molecular Weight |
165.19 g/mol |
IUPAC Name |
azanium;3-phenylprop-2-enoate |
InChI |
InChI=1S/C9H8O2.H3N/c10-9(11)7-6-8-4-2-1-3-5-8;/h1-7H,(H,10,11);1H3 |
InChI Key |
PBLWYVAEJYQTLU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)[O-].[NH4+] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Differences
Cinnamate derivatives vary primarily in their functional groups and counterions, influencing their solubility and reactivity:
Physical and Chemical Properties
- Solubility : this compound’s ionic nature enhances water solubility, unlike ester derivatives (e.g., ethyl cinnamate, benzyl cinnamate), which are lipid-soluble .
- Stability : Ester cinnamates (e.g., phenethyl cinnamate) exhibit thermal stability suitable for flavoring and perfumery , while ammonium salts may degrade under high heat due to ammonium dissociation.
Research Findings and Efficacy
Nematicidal Activity
Ethyl cinnamate demonstrates potent nematicidal activity against Bursaphelenchus xylophilus (LC₅₀: 0.114 mg/ml), outperforming allyl cinnamate (LC₅₀: 0.195 mg/ml) . Structural modifications, such as nitro or methoxy groups, enhance efficacy (e.g., 4-methoxycinnamonitrile, LC₅₀: 0.224 mg/ml) .
Preparation Methods
Preparation via Ammonia Gas Saturation in Methanol
An alternative approach utilizes ammonia gas instead of aqueous ammonia, offering better control over reaction stoichiometry and reduced water content in the final product.
Methodology and Optimization
In this method, cinnamic acid is dissolved in methanol, and anhydrous ammonia gas is bubbled through the solution until saturation is achieved. The reaction vessel is then sealed and stirred for 24–48 hours to ensure complete salt formation. Slow evaporation of methanol under ambient conditions yields ammonium cinnamate as a white crystalline solid.
Key Considerations:
- Solvent Choice : Methanol is preferred due to its ability to dissolve both cinnamic acid and ammonia while facilitating easy solvent removal.
- Gas Flow Rate : Excessive bubbling can lead to ammonia loss, requiring controlled gas introduction.
- Temperature : Room temperature (20–25°C) is optimal to prevent side reactions such as esterification or amidation.
Alternative Synthetic Routes and Considerations
From Cinnamic Acid Chloride and Ammonia
Although primarily used for synthesizing cinnamic acid amide, the reaction between cinnamic acid chloride ($$ \text{C}9\text{H}7\text{ClO} $$) and ammonia can yield this compound under specific conditions. However, this route is less common due to competing amidation pathways and the formation of ammonium chloride ($$ \text{NH}_4\text{Cl} $$) as a byproduct.
Reaction Pathway:
$$
\text{C}9\text{H}7\text{ClO} + 2\text{NH}3 \rightarrow \text{C}9\text{H}{11}\text{NO}2 + \text{NH}_4\text{Cl}
$$
The procedure involves adding cinnamic acid chloride to concentrated aqueous ammonia, followed by extraction with ethyl acetate to isolate the ammonium salt. Yields of 61–71% have been reported when using undistilled cinnamic acid chloride, though purity requires recrystallization from water.
Comparative Analysis of Synthesis Methods
The table below summarizes the advantages, limitations, and practical considerations of each method:
Q & A
Q. How to address conflicting results in this compound’s photodegradation kinetics?
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